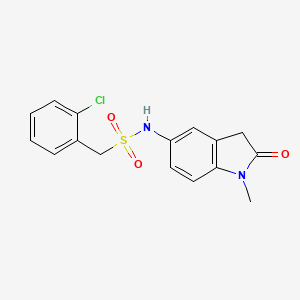

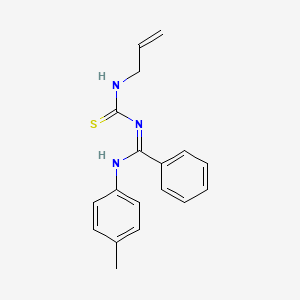

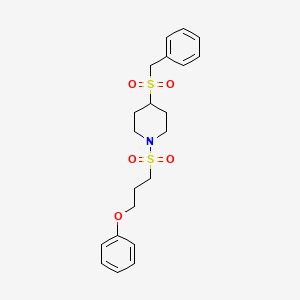

![molecular formula C10H13NO4 B2696843 4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid CAS No. 186320-10-5](/img/structure/B2696843.png)

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” has been reported in the literature . For instance, furan compounds with furan rings have been synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave radiation .Molecular Structure Analysis

The molecular structure of “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” can be represented by the SMILES notation: C1=COC(=C1)CNC(=O)CCCC(=O)O . This notation provides a way to describe the structure of the molecule in a linear format.Applications De Recherche Scientifique

Metabolic Activation of Furan Compounds

Furan derivatives, such as those resulting from the metabolic activation of furan, form covalent bonds with proteins, which is a process thought to underlie the carcinogenic activity of furan. Metabolites like cis-2-butene-1,4-dial, a microsomal metabolite of furan, demonstrate the reactivity of furan derivatives towards amino acids and glutathione, suggesting a potential for these compounds in studying protein interactions and toxicity mechanisms (Chen, Hecht, & Peterson, 1997).

Synthesis of Complex Organic Molecules

Furan-2-carboxylic methyl ester, a derivative closely related to furan compounds, has been utilized in the enantioselective synthesis of complex molecules like (-)-roccellaric acid. This showcases the utility of furan derivatives in synthetic organic chemistry, particularly in constructing molecules with significant stereochemical complexity (Böhm & Reiser, 2001).

Bio-based Applications

Significant research has focused on the oxidation of bio-based furans into furan carboxylic acids, highlighting the role of furan derivatives in developing sustainable, bio-based chemicals for the polymer and fine chemical industries. This application is particularly relevant for the synthesis of materials and chemicals from renewable resources, indicating a potential environmental benefit of such compounds (Wen, Zhang, Zong, & Li, 2020).

Orientations Futures

The future directions for “4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid” and similar compounds could involve further exploration in the field of proteomics research . Additionally, the use of furan platform chemicals derived from biomass for the synthesis of a wide range of compounds presents a promising direction .

Propriétés

IUPAC Name |

5-(furan-2-ylmethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-9(4-1-5-10(13)14)11-7-8-3-2-6-15-8/h2-3,6H,1,4-5,7H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYCAWXLOMTTSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Furan-2-ylmethyl)-carbamoyl]-butyric acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

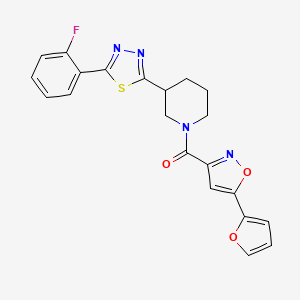

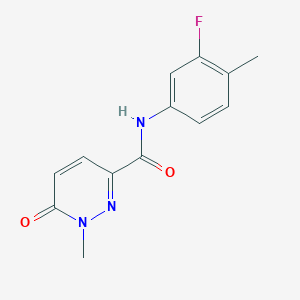

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)

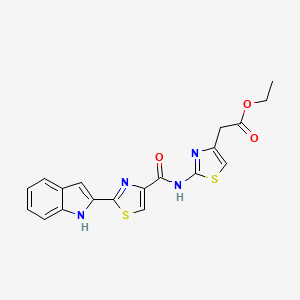

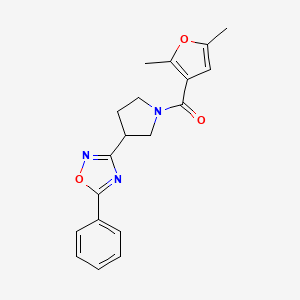

![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)

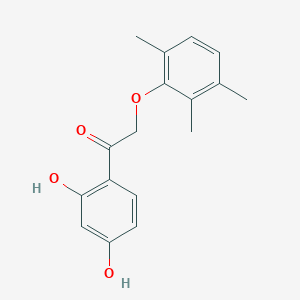

![2,4-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2696774.png)

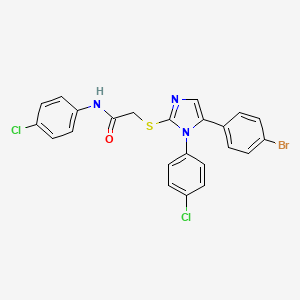

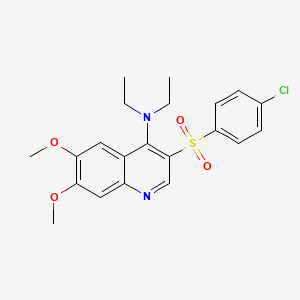

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)